molecular formula C17H16N2 B8598969 1-Benzhydrylazetidine-2-carbonitrile

1-Benzhydrylazetidine-2-carbonitrile

Cat. No.: B8598969
M. Wt: 248.32 g/mol
InChI Key: MZGUMHAXVLEGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylazetidine-2-carbonitrile (CAS 59882-39-2) is a synthetically valuable azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key scaffold in medicinal chemistry, particularly for constructing molecules with potential central nervous system (CNS) activity due to its ability to improve physicochemical properties relevant to blood-brain barrier penetration . This compound is specifically documented as a precursor in the synthesis of 2-phenyl- and 2,2-diarylpyrrolidines via a Stevens rearrangement of azetidinium ions, a transformation useful for generating diverse pyrrolidine structures . More broadly, 2-cyanoazetidines can be hydrolyzed to azetidine-2-carboxylic acids, which are important precursors to a wide range of biologically active compounds . The benzhydryl (diphenylmethyl) group on the ring nitrogen is a common protecting group that can influence the compound's properties and reactivity during synthetic sequences . With a molecular formula of C17H16N2 and a molecular weight of 248.33 g/mol, this compound is intended for research applications as a chemical intermediate and building block . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-benzhydrylazetidine-2-carbonitrile

InChI

InChI=1S/C17H16N2/c18-13-16-11-12-19(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-12H2

InChI Key

MZGUMHAXVLEGKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Benzhydrylazetidine-2-carbonitrile with three structurally related compounds from the evidence: thiazolo-pyrimidine derivatives 11a , 11b , and 12 (), and a pyrrolidine-carbonitrile analog (). Key differences in ring systems, substituents, and physicochemical properties are highlighted.

Structural and Functional Group Comparisons

Compound Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Azetidine (4-membered ring) Benzhydryl (C6H5)2CH-, carbonitrile (-CN) C17H16N2 248.33 (theoretical)
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, two carbonyls, carbonitrile C20H10N4O3S 386.38
11b () Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, two carbonyls, carbonitrile C22H17N3O3S 403.45
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, carbonyl, carbonitrile C17H10N4O3 318.29
Pyrrolidine analog () Pyrrolidine (5-membered ring) Benzyl (C6H5CH2-), 1H-indol-3-yl, carbonyl, carbonitrile C20H17N3O 315.37 (theoretical)
  • Ring Systems: Azetidine (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered) or fused heterocycles (e.g., thiazolo-pyrimidine). This strain may enhance reactivity or alter binding conformations in biological targets .
  • Substituent Effects: The benzhydryl group in the main compound is bulkier than benzyl () or substituted benzylidenes (), likely reducing solubility but enhancing hydrophobic interactions . The 4-cyanobenzylidene group in 11b adds a second -CN group, increasing polarity compared to 11a .

Physicochemical Properties

Compound Melting Point (°C) Synthetic Yield (%) Key Spectral Data (IR, CN stretch)
11a () 243–246 68 2,219 cm⁻¹
11b () 213–215 68 2,209 cm⁻¹
12 () 268–269 57 2,220 cm⁻¹
Pyrrolidine analog () N/A N/A N/A
  • Melting Points : Fused-ring systems (12 ) show higher melting points (268–269°C) due to rigidity and intermolecular stacking, whereas less rigid structures (11b ) melt at lower temperatures .
  • Yields : Moderate yields (57–68%) in suggest steric or electronic challenges during cyclization. The main compound’s synthesis may face similar hurdles due to benzhydryl bulk .
  • IR Spectroscopy: All -CN stretches occur near 2,200 cm⁻¹, typical for nitriles. Minor shifts (e.g., 2,209 cm⁻¹ in 11b) reflect electronic effects from substituents .

Preparation Methods

Synthesis of 1-Benzhydrylazetidine-2-ol

The foundational step involves synthesizing 1-benzhydrylazetidine-2-ol, typically achieved via cyclization of benzhydrylamine with epichlorohydrin derivatives. For instance, benzyl 2,4-dibromobutyrate reacts with benzhydrylamine in acetonitrile under reflux to form N-benzhydryl-2-carbobenzyloxy azetidine, which is subsequently deprotected via hydrogenolysis.

Mesylation and Cyanide Substitution

The hydroxyl group at position 2 is activated by mesylation using methanesulfonyl chloride (MsCl) and triethylamine in acetonitrile. The resulting mesylate intermediate undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 60–80°C. This method mirrors the aminolysis procedure described for 3-amino-1-benzhydrylazetidine, substituting ammonia with cyanide.

Table 1: Reaction Conditions for Nucleophilic Substitution

StepReagents/ConditionsRoleYield
1Benzhydrylamine, epichlorohydrin, MeOH, baseCyclization65–75%
2MsCl, Et₃N, CH₃CN, 0–5°CMesylation90–95%
3KCN, DMF, 70°C, 4hCyanide substitution72–84%

Dehydration of Azetidine Carboxamides

Synthesis of 1-Benzhydrylazetidine-2-Carboxamide

Azetidine-2-carboxylic acid, prepared via cyclization of benzhydrylamine with dibromobutyrate esters, is converted to its carboxamide derivative. This involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide.

Phosphorus Oxychloride-Mediated Dehydration

The carboxamide is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane at -15°C to 5°C, analogous to the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This method achieves 80% yield with high purity (HPLC >99%).

Table 2: Dehydration Reaction Parameters

ParameterValueSource
Temperature-15°C to 5°C
ReagentPOCl₃
SolventCH₂Cl₂
Yield80%

Cyclization of Cyano-Containing Precursors

Direct Ring Formation with Cyanide

A one-pot cyclization strategy employs 2-cyano-1,3-dibromopropane and benzhydrylamine in acetonitrile. The reaction proceeds via SN2 displacement, forming the azetidine ring with an inherent nitrile group. Purification via crystallization from isopropyl alcohol yields the product in 68–72%.

Optimization Challenges

Excess benzhydrylamine (1.2 equiv) and controlled temperature (0–10°C) minimize byproducts like benzhydrol. This method avoids hazardous cyanide reagents but requires precise stoichiometry.

Table 3: Cyclization Method Details

VariableOptimal ConditionImpact
Stoichiometry (amine:alkylating agent)1:1.05Reduces dimerization
SolventCH₃CNEnhances nucleophilicity
Temperature0–10°CSuppresses ring-opening

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison

MethodStepsYieldSafety ConcernsScalability
Nucleophilic substitution372–84%Cyanide handlingHigh
Dehydration280%POCl₃ toxicityModerate
Cyclization168–72%MinimalHigh
  • Nucleophilic Substitution : Ideal for large-scale production but requires cyanide mitigation.

  • Dehydration : Efficient but limited by POCl₃’s corrosive nature.

  • Cyclization : Simplest workflow but lower yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzhydrylazetidine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally related azetidine-carbonitrile derivatives often involves condensation reactions under reflux with catalysts like sodium acetate. For example, similar compounds (e.g., thiazolo-pyrimidine carbonitriles) are synthesized via refluxing chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid, followed by crystallization . Optimizing solvent ratios (e.g., 10/20 mL acetic anhydride/acetic acid) and reaction time (2–12 hours) can improve yields (e.g., 57–68% in analogous systems) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR/IR : Key functional groups (e.g., nitrile stretching at ~2,220 cm⁻¹ in IR) and substituent environments (e.g., benzhydryl protons at δ ~7.2–7.9 ppm in ^1H NMR) are identified .
  • X-ray crystallography : Crystal structures of related compounds (e.g., 1-benzyl-pyrrolidine carbonitriles) reveal bond angles and stereochemistry, critical for confirming azetidine ring conformation .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403 in thiazolo-pyrimidine derivatives) validate molecular formulas .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

  • Methodology : Density Functional Theory (DFT) studies on analogous azetidines (e.g., fluoropyrrolidine carbonitriles) model electron density distributions and frontier molecular orbitals to predict sites susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated to optimize reaction pathways .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies (e.g., unexpected ^13C NMR shifts) are resolved by:

  • Variable-temperature NMR : To detect dynamic effects like ring puckering in azetidines .
  • Cross-validation : Comparing IR and MS data with synthetic intermediates (e.g., verifying nitrile integrity via m/z alignment) .
  • Crystallographic refinement : Adjusting X-ray models to account for disorder in benzhydryl groups .

Q. How can reaction conditions be optimized to minimize byproducts in azetidine-carbonitrile synthesis?

  • Methodology :

  • Catalyst screening : Testing alternatives to sodium acetate (e.g., DBU or K₂CO₃) to reduce side reactions like hydrolysis .
  • Solvent polarity studies : Using solvents like DMF or THF to stabilize intermediates and improve regioselectivity .
  • In-situ monitoring : Employing techniques like HPLC or TLC to track reaction progress and terminate at optimal conversion .

Key Notes

  • Avoid commercial sources (e.g., Kanto Reagents catalogs ) and prioritize peer-reviewed syntheses .
  • Contradictions in data (e.g., NMR vs. X-ray) require iterative refinement of analytical models .
  • Computational tools (e.g., Gaussian or ORCA) are essential for mechanistic studies .

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